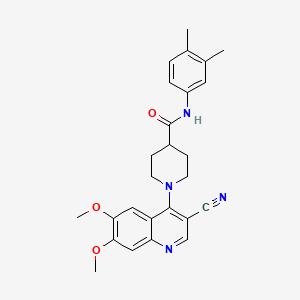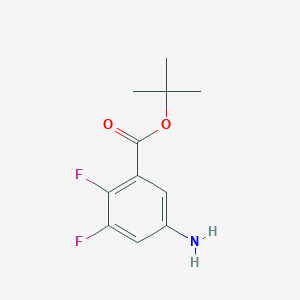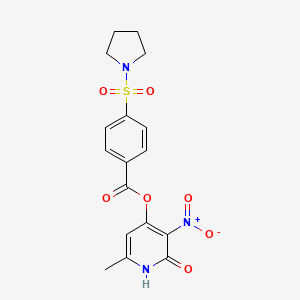
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as potassium cyanide.
Formation of the Piperidine Ring:
- The piperidine ring can be constructed through a Mannich reaction involving formaldehyde and a secondary amine.
Coupling of the Quinoline and Piperidine Moieties:
- The final coupling step involves the reaction of the quinoline derivative with the piperidine carboxamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms to ensure scalability and reproducibility.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Quinoline Core:
- Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
- For example, the reaction of 3,4-dimethoxyaniline with glycerol and sulfuric acid can yield the quinoline core.
化学反応の分析
Types of Reactions: 1-(3-Cyano-6,7-dimethoxyquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the quinoline ring can be oxidized to form corresponding quinone derivatives.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products:
- Oxidation products include quinone derivatives.
- Reduction products include primary amines.
- Substitution products depend on the nucleophile used, such as thioethers or secondary amines.
科学的研究の応用
1-(3-Cyano-6,7-dimethoxyquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide has several research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Pharmaceutical Development: Explored as a lead compound for the development of new drugs targeting specific diseases.
Chemical Biology: Utilized in chemical biology to study cellular processes and pathways.
作用機序
The mechanism of action of 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide involves:
Molecular Targets: It targets topoisomerase enzymes, which are crucial for DNA replication and transcription.
Pathways Involved: By inhibiting topoisomerase, it prevents the relaxation of supercoiled DNA, leading to DNA damage and apoptosis in cancer cells.
類似化合物との比較
1-(3-Cyano-6,7-dimethoxyquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide: can be compared with other quinoline derivatives such as:
Uniqueness:
- The presence of the piperidine carboxamide moiety and the specific substitution pattern on the quinoline ring make this compound unique in its class, potentially offering distinct biological activities and therapeutic benefits.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-16-5-6-20(11-17(16)2)29-26(31)18-7-9-30(10-8-18)25-19(14-27)15-28-22-13-24(33-4)23(32-3)12-21(22)25/h5-6,11-13,15,18H,7-10H2,1-4H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMSOUKFNQQMOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC(=C(C=C43)OC)OC)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone;hydrochloride](/img/structure/B2871693.png)
![10-(3-chloro-4-methylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2871694.png)

![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-chloro-3-nitrobenzamide](/img/structure/B2871697.png)

![N-(4-bromophenyl)-1-(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2871699.png)

![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(sec-butyl)acetamide](/img/structure/B2871704.png)

![N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide](/img/structure/B2871706.png)



![2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide](/img/structure/B2871713.png)
